4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C16H13ClO3 and a molecular weight of 288.73 g/mol . It is characterized by the presence of a chlorophenyl group and a dioxolane ring attached to a benzophenone core. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the reaction of 4-chlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: 60-80°C
p-Toluenesulfonic acidSolvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone derivatives.
Reduction: Formation of 4-chloro-4’-(1,3-dioxolan-2-yl)benzyl alcohol.
Substitution: Formation of 4-amino-4’-(1,3-dioxolan-2-yl)benzophenone or 4-thio-4’-(1,3-dioxolan-2-yl)benzophenone.
Scientific Research Applications
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-(1,3-dioxolan-2-one)benzophenone
- 4-Chloro-4’-(1,3-dioxolan-2-yl)benzyl alcohol
- 4-Amino-4’-(1,3-dioxolan-2-yl)benzophenone
Uniqueness
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both a chlorophenyl group and a dioxolane ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFEZNWCGVKJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619722 |
Source
|
Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780776-35-4 |
Source
|
Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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